No Publicly Available Head‑to‑Head Bioactivity Comparison Between Target Compound and Naphthalene‑1‑sulfonamide Analog
No peer‑reviewed study or patent directly compares the target compound with its closest reported analog, N‑(2‑hydroxy‑2‑methyl‑4‑phenylbutyl)naphthalene‑1‑sulfonamide (CAS 1286713‑21‑0), in any assay system. The naphthalene analog has been reported as a FABP4 inhibitor (IC50 = 1.65 µM in a fluorescence displacement assay) [1], whereas no target‑engagement data exist for the 2‑ethoxy‑5‑methylbenzene‑sulfonamide derivative. This data gap prevents any direct potency, selectivity, or efficacy comparison.
| Evidence Dimension | In vitro FABP4 inhibition |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide: IC50 = 1.65 µM |
| Quantified Difference | Cannot be calculated – target compound data absent |
| Conditions | Fluorescence displacement assay (1,8-ANS probe, FABP4 unknown origin) |
Why This Matters
Without comparative inhibition data, procurement decisions cannot be justified on the basis of target potency.
- [1] BindingDB Entry BDBM50468379. Assay: Displacement of 1,8-ANS from FABP4 (unknown origin). IC50 = 1.65E+3 nM. View Source
